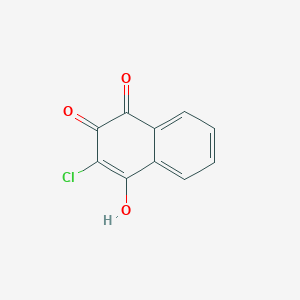

2-Chloro-3-hydroxy-1,4-naphthoquinone

Description

Properties

IUPAC Name |

3-chloro-4-hydroxynaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClO3/c11-7-8(12)5-3-1-2-4-6(5)9(13)10(7)14/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTBBCHDEDQCQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)C2=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90876170 | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1526-73-4 | |

| Record name | 2-Chloro-3-hydroxy-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001526734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1, 2-chloro-3-hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-NAPHTHALENEDIONE, 2-CHLORO-3-HYDROXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90876170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-3-HYDROXY-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/952CIV4M61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-hydroxy-1,4-naphthoquinone is a synthetic naphthoquinone derivative that has garnered significant interest in the scientific community due to its potential therapeutic applications. As a member of the 1,4-naphthoquinone class of compounds, it shares a core structure found in various natural products with known biological activities, including vitamin K. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral data, and biological activities of this compound, with a focus on its potential as an antifungal and anticancer agent.

Chemical and Physical Properties

This compound is a yellow crystalline solid. Its chemical structure combines the redox-active 1,4-naphthoquinone core with a chlorine atom and a hydroxyl group, which significantly influence its electronic properties and reactivity.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | PubChem[1][2] |

| Molecular Weight | 208.60 g/mol | PubChem[1][2] |

| Melting Point | 216.5 °C | LookChem[3] |

| Boiling Point | 351.2 °C at 760 mmHg | LookChem[3] |

| Density | 1.56 g/cm³ | LookChem[3] |

| LogP | 2.074 | LookChem[3] |

| pKa (estimated for Lawsone) | 4.31 | ChemBook[4] |

Synthesis

The synthesis of this compound can be achieved through several routes. A common laboratory-scale preparation involves the hydrolysis of 2,3-dichloro-1,4-naphthoquinone. While a detailed, unified protocol is not available in a single source, the following procedure is a composite based on established reactions of 2,3-dichloro-1,4-naphthoquinone with nucleophiles.[5][6]

Experimental Protocol: Synthesis via Hydrolysis of 2,3-Dichloro-1,4-naphthoquinone

Materials:

-

2,3-dichloro-1,4-naphthoquinone

-

Aqueous base (e.g., sodium hydroxide or potassium hydroxide)

-

Acid (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Silica gel for column chromatography

-

Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Hydrolysis: Dissolve 2,3-dichloro-1,4-naphthoquinone in a suitable solvent. Add an aqueous solution of a base (e.g., 1 M NaOH) dropwise while stirring at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification: After the reaction is complete, acidify the mixture with an acid (e.g., 1 M HCl) to precipitate the product.

-

Extraction: Extract the aqueous mixture with an organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to yield pure this compound.

Spectral Data

| Data Type | Description |

| ¹H NMR | The ¹H NMR spectrum is expected to show signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the naphthoquinone ring. The hydroxyl proton will likely appear as a broad singlet. For the related 2-chloro-1,4-naphthoquinone, aromatic protons appear between δ 7.75 and 8.21 ppm.[7][8] |

| ¹³C NMR | The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons (δ ~180 ppm) and the carbons of the aromatic ring. For 2-chloro-1,4-naphthoquinone, carbonyl carbons appear at δ 178.1 and 182.8 ppm.[7][8] |

| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch, ~3300-3500 cm⁻¹), carbonyl groups (C=O stretch, ~1650-1680 cm⁻¹), and C=C bonds of the aromatic ring (~1580-1600 cm⁻¹). For 2-amino-3-chloro-1,4-naphthoquinone, C=O stretching vibrations are observed around 1600 cm⁻¹.[3] |

| Mass Spectrometry | The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 208, corresponding to its molecular weight.[1][2] |

Biological Activity and Mechanisms of Action

Anticancer Activity

1,4-Naphthoquinone derivatives are known to exhibit significant anticancer properties. Their mechanism of action is often attributed to the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death.[9][10] This increase in intracellular ROS can trigger various signaling pathways that culminate in apoptosis.

Studies on related naphthoquinones have shown that they can activate stress-activated protein kinases (SAPKs) such as p38 and JNK, and modulate the activity of other signaling pathways including AKT and STAT3.[9][10] The activation of these pathways can lead to cell cycle arrest and apoptosis in cancer cells.

Antifungal Activity

This compound has demonstrated potent antifungal activity against various fungal strains, including Candida albicans.[5] The primary mechanism of its antifungal action is believed to be the disruption of the fungal cell membrane's integrity.[7][11][12][13][14][15]

This disruption leads to increased membrane permeability, resulting in the leakage of essential intracellular components, such as nucleotides and ions (e.g., K⁺), which ultimately leads to fungal cell death.

1. Leakage of 260 nm Absorbing Materials:

-

Treat fungal cells with this compound at its minimum inhibitory concentration (MIC).

-

Incubate for different time intervals.

-

Centrifuge the cell suspension and measure the absorbance of the supernatant at 260 nm to quantify the leakage of nucleotides and other UV-absorbing materials.[11]

2. Potassium Ion Leakage:

-

Treat fungal cells as described above.

-

After incubation, pellet the cells by centrifugation.

-

Measure the concentration of K⁺ ions in the supernatant using an atomic absorption spectrophotometer or an ion-selective electrode.

Conclusion

This compound is a promising scaffold for the development of new therapeutic agents. Its straightforward synthesis and significant biological activities, particularly its anticancer and antifungal properties, make it a subject of considerable interest for further research and drug development. The mechanisms of action, primarily involving the induction of oxidative stress in cancer cells and disruption of the fungal cell membrane, provide a solid foundation for the rational design of more potent and selective derivatives. Further studies are warranted to fully elucidate its pharmacological profile and potential for clinical translation.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | C10H5ClO3 | CID 73711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-6-hydroxyhexylthio-5-8-dimethoxy-1-4-naphthoquinone-induces-apoptosis-through-ros-mediated-mapk-stat3-and-nf-b-signalling-pathways-in-lung-cancer-a549-cells - Ask this paper | Bohrium [bohrium.com]

- 4. 2-Hydroxy-1,4-naphoquinone CAS#: 83-72-7 [m.chemicalbook.com]

- 5. US20110004024A1 - Preparation of naphthoquinone compounds using 2,3-dihalonaphthoquinone - Google Patents [patents.google.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]

- 9. A new synthetic antitumor naphthoquinone induces ROS-mediated apoptosis with activation of the JNK and p38 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(6-Hydroxyhexylthio)-5,8-dimethoxy-1,4-naphthoquinone Induces Apoptosis through ROS-Mediated MAPK, STAT3, and NF-κB Signalling Pathways in Lung Cancer A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A novel naphthoquinone derivative shows selective antifungal activity against Sporothrix yeasts and biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Antifungal Activity of Naphthoquinoidal Compounds In Vitro against Fluconazole-Resistant Strains of Different Candida Species: A Special Emphasis on Mechanisms of Action on Candida tropicalis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Hydroxy-1,4-naphthoquinone - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone (CAS: 1526-73-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-3-hydroxy-1,4-naphthoquinone, a synthetic derivative of the naphthoquinone scaffold, has garnered significant interest within the scientific community for its potent biological activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and established biological effects, with a focus on its potential as an anticancer and antimicrobial agent. The document details the underlying mechanisms of action, including the induction of reactive oxygen species (ROS) and the modulation of critical cellular signaling pathways. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and development.

Chemical and Physical Properties

This compound is a crystalline solid with the molecular formula C₁₀H₅ClO₃.[1] Its structure features a naphthalene ring system with two ketone groups, a hydroxyl group, and a chlorine atom, which contribute to its reactivity and biological activity.

| Property | Value | Source |

| CAS Number | 1526-73-4 | [1] |

| Molecular Formula | C₁₀H₅ClO₃ | [1] |

| Molecular Weight | 208.60 g/mol | [1] |

| Appearance | Yellow prisms or powder | [2] |

| Melting Point | 216.5°C | |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

Synthesis

The synthesis of this compound can be achieved through various methods, often starting from Lawsone (2-hydroxy-1,4-naphthoquinone) or 2,3-dichloro-1,4-naphthoquinone. A representative synthesis involves the reaction of Lawsone with a chlorinating agent.

Experimental Protocol: Synthesis from Lawsone

This protocol is based on general methods for the chlorination of naphthoquinones.

Materials:

-

2-Hydroxy-1,4-naphthoquinone (Lawsone)

-

Thionyl chloride (SOCl₂)

-

Anhydrous chloroform

-

10% Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 2-hydroxy-1,4-naphthoquinone (1 equivalent) in anhydrous chloroform.

-

Slowly add thionyl chloride (excess) to the solution under stirring at room temperature.

-

Reflux the reaction mixture for 48 hours at 90°C.[3]

-

After cooling to room temperature, carefully pour the reaction mixture into cold water to precipitate the product.[3]

-

Filter the precipitate and wash thoroughly with water.

-

Dissolve the crude product in chloroform and wash with a 10% sodium bicarbonate solution to neutralize any remaining acid.[3]

-

Separate the organic layer, dry over anhydrous magnesium sulfate, and filter.[3]

-

Concentrate the organic layer under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.[3]

-

Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound as a yellow solid.

Biological Activities and Mechanism of Action

This compound exhibits significant antitumor and antimicrobial properties, which are primarily attributed to its ability to undergo redox cycling and generate reactive oxygen species (ROS).

Antitumor Activity

Naphthoquinones, as a class, are known to exert cytotoxic effects on various cancer cell lines. Their mechanism of action is often multifactorial, involving the induction of oxidative stress, DNA damage, and apoptosis.

Mechanism of Action: The antitumor activity of this compound and related compounds is linked to their ability to accept electrons and form semiquinone radicals. These radicals can then react with molecular oxygen to produce superoxide anions and other ROS. The excessive production of ROS within cancer cells leads to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death.[4] Furthermore, some derivatives have been shown to target mitochondria, leading to a drop in the mitochondrial membrane potential.

Signaling Pathways: Studies on related 1,4-naphthoquinone derivatives have demonstrated their ability to modulate key signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK, PI3K/Akt, and STAT3 pathways.[4][5] The generation of ROS often leads to the activation of stress-activated protein kinases like p38 and JNK, while concurrently inhibiting pro-survival pathways like Akt and ERK.[4][5]

Caption: Proposed mechanism of antitumor action.

Quantitative Data: Antitumor Activity of Naphthoquinone Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Source |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone | Gastric Cancer Cells | Varies (dose-dependent) | [4] |

| 2-(octane-1-sulfinyl)-1,4-naphthoquinone | Gastric Cancer Cells | Varies (dose-dependent) | [4] |

| Naphthazarin | Various Cancer Cells | 0.16 - 1.7 | [6] |

| 2-(chloromethyl)quinizarin | Various Cancer Cells | 0.15 - 6.3 | [6] |

| Naphthoquinone-Chalcone Hybrid 1 | HuCCA-1 | 0.81 | [7] |

| Naphthoquinone-Chalcone Hybrid 3 | HepG2 | 1.25 | [7] |

| Naphthoquinone-Chalcone Hybrid 8 | A549 | 1.50 | [7] |

| Naphthoquinone-Chalcone Hybrid 9 | MOLT-3 | 0.95 | [7] |

Antimicrobial Activity

1,4-naphthoquinone derivatives have also shown promise as antimicrobial agents against a range of bacteria and fungi.

Mechanism of Action: Similar to their antitumor effects, the antimicrobial action of naphthoquinones is thought to involve the generation of ROS, which can disrupt cellular processes and damage cell structures in microorganisms. They can also interfere with electron transport chains and inhibit essential enzymes.

Quantitative Data: Antimicrobial Activity of Naphthoquinone Derivatives

| Compound | Microorganism | MIC (µg/mL) | Source |

| Isoxazolylnaphthoquinones | Staphylococcus aureus | 16 - 64 | [5] |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30 - 125 | [5] |

| 2-bromo-5-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 16 | [8] |

| 2-chloro-5,8-dihydroxy-1,4-naphthoquinone | Candida krusei | 2 | [8] |

| 2,3-dibromonaphthalene-1,4-dione | Candida species | <1.56 - 6.25 | [9] |

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol outlines the general steps for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12]

Caption: MTT assay workflow.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[12]

-

Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Measurement of Intracellular ROS (DCFH-DA Assay)

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.[1][13][14]

Materials:

-

Cells of interest

-

6-well or 24-well plates

-

This compound

-

DCFH-DA stock solution (e.g., 10 mM in DMSO)

-

Serum-free medium

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or plate reader

Procedure:

-

Seed cells in a suitable plate and allow them to attach.

-

Treat the cells with this compound at the desired concentrations for the appropriate time. Include a positive control (e.g., H₂O₂) and a vehicle control.

-

Wash the cells with serum-free medium.

-

Load the cells with DCFH-DA working solution (typically 10-25 µM in serum-free medium) and incubate for 30 minutes at 37°C in the dark.[1][13]

-

Wash the cells twice with PBS to remove excess probe.[15]

-

Measure the fluorescence intensity using a fluorescence microscope or a microplate reader with excitation at ~485 nm and emission at ~530 nm.[15]

-

Quantify the relative ROS production compared to the control group.

Toxicity Profile

While a comprehensive toxicity profile for this compound is not extensively documented, studies on related 2-hydroxy-1,4-naphthoquinone derivatives in rats have shown potential for hemolytic anemia and renal tubular necrosis.[16] The toxicity of these compounds appears to decrease with an increase in the size of the alkyl substituent at the 3-position.[16] In vivo acute toxicity studies of some 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives showed signs of hepatotoxicity at high doses.[17] Further in-depth preclinical evaluation is necessary to fully elucidate the safety profile of this compound.

Conclusion and Future Directions

This compound is a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its mechanism of action, centered around the induction of oxidative stress, provides a clear rationale for its biological activity. The available data on related compounds highlight the potential for potent and selective activity.

Future research should focus on:

-

Elucidating the specific molecular targets of this compound.

-

Conducting comprehensive in vivo efficacy and toxicity studies.

-

Investigating its pharmacokinetic and pharmacodynamic properties.

-

Synthesizing and evaluating a broader range of derivatives to optimize potency and reduce toxicity.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs. The provided protocols and data summaries are intended to streamline experimental design and facilitate the advancement of this promising class of compounds.

References

- 1. bioquochem.com [bioquochem.com]

- 2. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 3. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]

- 4. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Two novel 1,4‑naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species‑mediated MAPK/Akt/STAT3 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of Novel Naphthoquinone–Chalcone Hybrids as Potent FGFR1 Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antifungal potential, mechanism of action, and toxicity of 1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 13. cosmobiousa.com [cosmobiousa.com]

- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Comparative toxicity of 2-hydroxy-3-alkyl-1,4-naphthoquinones in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytotoxicity, hemolysis and in vivo acute toxicity of 2-hydroxy-3-anilino-1,4-naphthoquinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone: Structure, Synthesis, and Antifungal Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and biological activity of 2-Chloro-3-hydroxy-1,4-naphthoquinone, a compound of interest for its potent antifungal properties. This document details the compound's physicochemical characteristics, provides an experimental protocol for its synthesis, and explores its potential mechanism of action against fungal pathogens.

Compound Structure and Properties

This compound, also known as 3-Chlorolawsone, is a halogenated derivative of 1,4-naphthoquinone. Its chemical structure consists of a naphthalene ring system with two ketone groups at positions 1 and 4, a chlorine atom at position 2, and a hydroxyl group at position 3.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₅ClO₃ | |

| Molecular Weight | 208.60 g/mol | |

| CAS Number | 1526-73-4 | |

| Melting Point | 216.5 °C | |

| Appearance | Yellow to orange solid | |

| Solubility | Soluble in many organic solvents | |

| LogP | 1.7 - 2.074 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Reference |

| Mass Spectrometry (GC-MS) | m/z top peak: 208 | |

| ¹H NMR | Aromatic protons expected in the range of δ 7.5-8.5 ppm. The hydroxyl proton signal may be broad and its position solvent-dependent. | |

| ¹³C NMR | Carbonyl carbons expected around δ 180 ppm. Aromatic and quinonoid carbons in the range of δ 110-160 ppm. | |

| Infrared (IR) Spectroscopy | Characteristic peaks for O-H stretching (around 3300-3500 cm⁻¹), C=O stretching (around 1650-1680 cm⁻¹), and C-Cl stretching. |

Synthesis of this compound

The primary synthetic route to this compound is through the nucleophilic substitution of one of the chlorine atoms in 2,3-dichloro-1,4-naphthoquinone with a hydroxyl group, typically via hydrolysis.

Figure 1: Synthesis of this compound.

Experimental Protocol: Hydrolysis of 2,3-Dichloro-1,4-naphthoquinone

This protocol is a representative procedure based on analogous nucleophilic substitution reactions of 2,3-dichloro-1,4-naphthoquinone.

Materials:

-

2,3-Dichloro-1,4-naphthoquinone

-

Ethanol

-

Sodium Carbonate (Na₂CO₃)

-

Chloroform

-

Water

-

Magnesium Sulfate (MgSO₄)

-

Hydrochloric Acid (HCl) (for acidification)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask, suspend 2,3-dichloro-1,4-naphthoquinone (1.0 g, 4.37 mmol) in ethanol (50 mL).

-

Addition of Base: Add sodium carbonate (1.5 g, 14.15 mmol) to the suspension.

-

Reaction: Stir the mixture at room temperature for 5-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The color of the solution is expected to change, indicating the formation of the product.

-

Work-up:

-

Add chloroform (30 mL) to the reaction mixture.

-

Filter the mixture to remove any inorganic salts.

-

Wash the organic layer with water.

-

If the desired product is in the aqueous layer as a salt, acidify the aqueous layer with dilute HCl to precipitate the product.

-

Extract the product into a suitable organic solvent like chloroform or ethyl acetate.

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

-

Purification:

-

Concentrate the dried organic solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate mixture as the eluent to afford pure this compound.

-

Biological Activity and Potential Mechanism of Action

Recent studies have highlighted the potent antifungal activity of this compound. It has demonstrated significant efficacy against Candida albicans, a common human fungal pathogen, with a minimal inhibitory concentration (MIC) that is reportedly lower than that of the commercial antifungal drug clotrimazole against certain strains.

While the precise signaling pathways affected by this compound are not yet fully elucidated, the mechanism of action for similar 1,4-naphthoquinone derivatives against fungi is believed to involve the disruption of the fungal cell membrane. This disruption leads to increased membrane permeability and subsequent leakage of essential intracellular components, ultimately causing fungal cell death.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Data of 2-Chloro-3-hydroxy-1,4-naphthoquinone

This technical guide provides a summary of available spectroscopic data for this compound. Due to the limited availability of a complete experimental dataset in published literature, this document combines reported data for the target compound with data from closely related analogues to provide a comprehensive overview for research and development purposes.

Chemical Structure and Properties

Structure:

Caption: Chemical structure of this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | PubChem[1] |

| Molecular Weight | 208.60 g/mol | PubChem[1] |

| CAS Number | 1526-73-4 | PubChem[1] |

| Melting Point | 216.5°C | LookChem[2] |

| LogP | 2.074 | LookChem[2] |

| Appearance | Not specified |

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound and its close structural analogs.

Table 2: Mass Spectrometry Data for this compound

| m/z (Top Peak) | m/z (2nd Highest) | m/z (3rd Highest) |

| 208 | 180 | Not specified |

| Source: PubChem[1] |

Table 3: FT-IR Spectroscopic Data for Related Naphthoquinone Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Compound | Source |

| N-H Stretch | 3222 | 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |

| C=O Stretch | 1670, 1636 | 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |

| C=C Stretch | 1563 | 2-Chloro-3-(3,4-dimethoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |

| N-H Stretch | 3247 | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |

| C=O Stretch | 1674, 1636 | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |

| C=C Stretch | 1565 | 2-Chloro-3-(4-methoxyphenylamino)-1,4-naphthoquinone | SciELO[3] |

Table 4: ¹H NMR Spectroscopic Data for a Related Naphthoquinone Derivative

Compound: 2-Chloro-1,4-naphthoquinone in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.21-8.15 | m | - | Aromatic H |

| 8.12-8.06 | m | - | Aromatic H |

| 7.83-7.75 | m | - | Aromatic H |

| 7.23 | s | - | Vinylic H |

| Source: ChemicalBook[4] |

Table 5: ¹³C NMR Spectroscopic Data for a Related Naphthoquinone Derivative

Compound: 2-Chloro-1,4-naphthoquinone in CDCl₃

| Chemical Shift (δ) ppm |

| 182.8 |

| 178.1 |

| 146.4 |

| 136.0 |

| 134.6 |

| 134.3 |

| 131.8 |

| 131.4 |

| 127.6 |

| 126.9 |

| Source: ChemicalBook[4] |

Table 6: UV-Vis Spectroscopic Data for a Related Naphthoquinone Derivative

Compound: 2-Hydroxy-1,4-naphthoquinone (Lawsone)

| Solvent | λmax (nm) |

| Acetonitrile | 333 |

| Water | 478 |

| Source: NASA Astrobiology Program[5] |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data, based on methodologies reported for similar compounds.

3.1 Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for analysis.

-

GC Conditions:

-

Injector Temperature: 250°C

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 500.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: The resulting mass spectrum is analyzed to determine the molecular ion peak and fragmentation pattern.

3.2 Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: The solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the solid sample directly.

-

Instrumentation: A Fourier-transform infrared spectrometer.

-

Measurement: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands corresponding to the functional groups (O-H, C=O, C=C, C-Cl) are identified.

3.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: The proton NMR spectrum is acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.

-

¹³C NMR: The carbon-13 NMR spectrum is acquired to identify the chemical shifts of the carbon atoms.

-

Data Analysis: The spectra are analyzed to elucidate the chemical structure of the molecule.

3.4 UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., acetonitrile, ethanol, or water).

-

Instrumentation: A UV-Vis spectrophotometer.

-

Measurement: The absorbance is measured over a wavelength range of 200-800 nm.

-

Data Analysis: The wavelength of maximum absorbance (λmax) is determined.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a naphthoquinone derivative.

Caption: A generalized workflow for the synthesis and spectroscopic analysis.

References

Physical and chemical properties of 2-Chloro-3-hydroxy-1,4-naphthoquinone

An In-depth Technical Guide to 2-Chloro-3-hydroxy-1,4-naphthoquinone

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's key characteristics, experimental protocols for its synthesis and analysis, and its known biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound, also known as 3-Chlorolawsone, is a synthetic derivative of 1,4-naphthoquinone.[1] Its core structure is shared by a wide variety of natural products known for their diverse biological activities.[2] The physicochemical properties of this compound are crucial for its handling, formulation, and mechanism of action.

Quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅ClO₃ | PubChem[3] |

| Molecular Weight | 208.60 g/mol | PubChem[3] |

| Melting Point | 216.5 °C | LookChem[1], Guidechem[4] |

| Boiling Point | 351.2 °C at 760 mmHg | LookChem[1], Guidechem[4] |

| Density | 1.56 g/cm³ | LookChem[1], Guidechem[4] |

| Flash Point | 166.2 °C | LookChem[1], Guidechem[4] |

| Vapor Pressure | 1.55E-05 mmHg at 25 °C | LookChem[1], Guidechem[4] |

| LogP (Octanol-Water Partition Coefficient) | 1.7 - 2.074 | PubChem[3], LookChem[1] |

| Polar Surface Area (PSA) | 54.37 Ų | LookChem[1] |

| Refractive Index | 1.547 - 1.663 (estimate) | LookChem[1], Guidechem[4] |

| CAS Number | 1526-73-4 | PubChem[3], ChemicalBook[5][6] |

Experimental Protocols

Synthesis

The synthesis of this compound can be approached through the modification of related naphthoquinone precursors. A common strategy involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.[2][7] While a direct protocol for the target compound is not detailed in the provided literature, a general workflow can be inferred from the synthesis of analogous compounds. For instance, the reaction of 2,3-dichloro-1,4-naphthoquinone with alkali can yield 2-hydroxy-3-chloro-1,4-naphthoquinone.[7]

General Protocol for Nucleophilic Substitution on 2,3-dichloro-1,4-naphthoquinone:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in a suitable solvent such as water or an organic solvent like ethanol.[8]

-

Nucleophile Addition: Add an equimolar amount (0.5 mmol) of the chosen nucleophile (e.g., an amine for amino derivatives, or a hydroxide source for hydroxy derivatives).[7][8]

-

Reaction Conditions: The mixture is stirred at a controlled temperature. For the synthesis of 2-chloro-3-(phenylamino)-1,4-naphthoquinone derivatives, the reaction is maintained at room temperature for approximately 20 hours.[8] Heating may be required for other substitutions.

-

Work-up: Upon completion, the reaction mixture is filtered under a vacuum. The resulting precipitate is washed thoroughly with water to remove any unreacted starting materials and water-soluble byproducts.[8]

-

Purification: The crude product is purified by column chromatography on silica gel. A common eluent system for similar compounds is a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).[8] The purity of the final product is then confirmed by analytical methods.

General synthetic workflow for 2-substituted-3-chloro-1,4-naphthoquinones.

Analytical Characterization

The structural confirmation and purity assessment of this compound and its derivatives rely on standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer.[8][9][10]

-

The sample is typically dissolved in a deuterated solvent, such as CDCl₃ (deuterated chloroform).[8]

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[10]

Infrared (IR) Spectroscopy:

-

IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrophotometer.[10]

-

Samples can be prepared as a KBr (potassium bromide) disc or as a nujol mull.[4]

-

The spectrum is typically recorded in the range of 4000–400 cm⁻¹ to identify characteristic functional group vibrations.

Mass Spectrometry (MS):

-

Mass spectra, often coupled with Gas Chromatography (GC-MS), are used to determine the molecular weight and fragmentation pattern of the compound.[3]

-

High-Resolution Mass Spectrometry (HRMS) provides precise mass measurements to confirm the elemental composition.[10]

X-ray Crystallography:

-

For crystalline solids, single-crystal X-ray diffraction analysis can be performed to determine the precise three-dimensional molecular structure.[8]

-

This technique provides definitive information on bond lengths, bond angles, and crystal packing.[8]

Workflow for the analytical characterization of the synthesized compound.

Biological Activity and Signaling Pathways

Naphthoquinones are a well-studied class of compounds with a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, antimalarial, and antitumor properties.[2][11][12][13] The mechanism of action often involves their ability to undergo redox cycling and to interact with biological nucleophiles.[12]

General Mechanism of Action: ROS Generation

A primary mechanism underlying the cytotoxicity of 1,4-naphthoquinones is the generation of reactive oxygen species (ROS).[12][14][15] This process, known as redox cycling, involves the enzymatic reduction of the quinone (Q) to a semiquinone radical (Q•⁻) by cellular reductases like cytochrome P450 reductase.[16] The semiquinone can then react with molecular oxygen (O₂) to regenerate the parent quinone and produce a superoxide anion radical (O₂•⁻). This cycle can repeat, leading to an accumulation of ROS, which causes oxidative stress, damages cellular macromolecules like DNA, lipids, and proteins, and can ultimately trigger programmed cell death (apoptosis).[14][16]

General mechanism of ROS generation by 1,4-naphthoquinones.

Regulation of Cancer Cell Signaling Pathways

Recent studies on novel 1,4-naphthoquinone derivatives have demonstrated their ability to induce apoptosis and cell cycle arrest in cancer cells by modulating key signaling pathways.[15] Specifically, these compounds can trigger an increase in intracellular ROS, which in turn activates the MAPK (mitogen-activated protein kinase) pathways (p38 and JNK) and inhibits pro-survival pathways like Akt and STAT3.[15]

The activation of p38 and JNK, coupled with the inhibition of Akt and STAT3, leads to the activation of executioner caspases, such as caspase-3, and the cleavage of poly(ADP-ribose) polymerase (PARP).[15] This cascade of events culminates in the apoptotic death of the cancer cell. This ROS-dependent modulation of critical signaling networks highlights the therapeutic potential of 1,4-naphthoquinone derivatives in oncology.[15]

Modulation of MAPK/Akt/STAT3 signaling by 1,4-naphthoquinone derivatives.

References

- 1. This compound|lookchem [lookchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | C10H5ClO3 | CID 73711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | 1526-73-4 [chemicalbook.com]

- 6. This compound | 1526-73-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. 2-Chloro-1,4-naphthoquinone synthesis - chemicalbook [chemicalbook.com]

- 10. 2-hydroxy-1,4-naphthoquinones with 3-alkyldiarylether groups: synthesis and Plasmodium falciparum inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]

- 12. NAPHTHOQUINONES: BIOLOGICAL PROPERTIES AND SYNTHESIS OF LAWSONE AND DERIVATIVES - A STRUCTURED REVIEW [scielo.org.co]

- 13. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biosynthesis and molecular actions of specialized 1,4-naphthoquinone natural products produced by horticultural plants - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Chloro-3-hydroxy-1,4-naphthoquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-naphthoquinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities. Among these, 2-chloro-3-hydroxy-1,4-naphthoquinone and its derivatives have emerged as a promising class of molecules with potent anticancer, antimicrobial, and antifungal properties. This technical guide provides an in-depth overview of the biological activities of these compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. The mechanism of action is often multifaceted, involving the induction of reactive oxygen species (ROS), mitochondrial targeting, DNA damage, and modulation of key signaling pathways, ultimately leading to apoptosis and cell cycle arrest.

Quantitative Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of various this compound derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | CWR-22 (prostate) | 2.5 | [1] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | PC-3 (prostate) | 2.5 | [1] |

| N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-benzamide | DU-145 (prostate) | 6.5 | [1] |

| 2-chloro-3-[(quinolin-8-yl)oxy]naphthalene-1,4-dione | A549 (lung) | - | [2] |

| 2-(butane-1-sulfinyl)-1,4-naphthoquinone (BQ) | AGS (gastric) | ~3 | [3] |

| 2-(octane-1-sulfinyl)-1,4-naphthoquinone (OQ) | AGS (gastric) | ~3 | [3] |

| Benzoacridine-5,6-dione derivative 7b | MCF-7 (breast) | 5.4 | [4] |

| 7-methyljuglone derivative 19 | HeLa (cervical) | 5.3 | [5] |

| 7-methyljuglone derivative 19 | DU145 (prostate) | 6.8 | [5] |

| 7-methyljuglone derivative 5 | HeLa (cervical) | 10.1 | [5] |

| 7-methyljuglone derivative 5 | DU145 (prostate) | 9.3 | [5] |

Antimicrobial and Antifungal Activity

In addition to their anticancer properties, this compound derivatives exhibit potent activity against a range of pathogenic bacteria and fungi. The antimicrobial action is often attributed to their ability to generate ROS, leading to cellular damage.

Quantitative Antimicrobial and Antifungal Activity Data

The table below presents the minimum inhibitory concentration (MIC) values of these derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Naphthoquinone derivatives | Staphylococcus aureus | 30-125 | [6] |

| Isoxazolylnaphthoquinones | Staphylococcus aureus | 16-64 | [6] |

| 5-amino-8-hydroxy-1,4-naphthoquinone | Staphylococcus aureus | 30-60 | [6] |

| Naphthoquinone derivative 5q | Staphylococcus aureus | 30 | [7] |

| Naphthoquinone derivatives 5c, 5d, 5g, 5i, 5j, 5u, 5v | Pseudomonas aeruginosa | 70-150 | [7] |

| Naphthoquinone derivatives 5c, 5d, 5e, 5g, 5i, 5u | Salmonella bongori | 70-150 | [7] |

| Coumarin-naphthoquinone analogs 1, 3, 6, 7, 8, 9, 10 | Staphylococcus aureus CECT 976 | 25 | [8] |

| Naphthoquinone analogs 3, 10, 11 | Bacillus cereus UJA 27q | 25 | [8] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the protocols for key experiments used to evaluate the biological activity of this compound derivatives.

Synthesis of 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives

A general method for the synthesis of these derivatives involves the nucleophilic substitution of 2,3-dichloro-1,4-naphthoquinone.[9]

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve 0.5 mmol of 2,3-dichloro-1,4-naphthoquinone in 10 mL of water.[9]

-

Addition of Amine: Add 0.5 mmol of the desired aniline or its substituted analogue to the reaction mixture.[9]

-

Reaction Conditions: Stir the mixture at room temperature for 20 hours.[9]

-

Work-up: Upon completion, filter the reaction mixture under vacuum and wash the precipitate with water.[9]

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate (7:3) mixture as the eluent to yield the final product.[9]

MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay using Annexin V-FITC Staining

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[11]

-

Cell Treatment: Treat cells with the test compounds for the desired time.

-

Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.[11]

-

Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI).[12]

-

Incubation: Incubate the cells at room temperature for 5-15 minutes in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.[11]

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.[13]

-

Cell Treatment and Harvesting: Treat cells with the compounds and harvest them.

-

Fixation: Fix the cells in cold 70% ethanol on ice for at least two hours.[13]

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining buffer containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[13]

-

Incubation: Incubate the cells overnight at 4°C in the dark.[13]

-

Flow Cytometry Analysis: Acquire and analyze the data on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases.[13]

Measurement of Intracellular Reactive Oxygen Species (ROS)

The production of ROS can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[3]

-

Cell Treatment: Treat cells with the test compounds for the desired duration.

-

Staining: Stain the cells with 10 µM DCFH-DA for 30 minutes at 37°C.[3][14]

-

Flow Cytometry Analysis: Immediately analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS levels.[3][14]

Signaling Pathways and Mechanisms of Action

The anticancer activity of this compound derivatives is often mediated by their interaction with critical cellular signaling pathways. A common mechanism involves the generation of ROS, which can then trigger downstream signaling cascades leading to apoptosis and cell cycle arrest.

ROS-Mediated MAPK/Akt/STAT3 Signaling Pathway

Several 1,4-naphthoquinone derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells through the ROS-mediated regulation of the MAPK, Akt, and STAT3 signaling pathways.[3]

References

- 1. Cytotoxic Effects of N-(3-Chloro-1,4-dioxo 1,4-dihydronaphthalen-2-yl)-benzamide on Androgen-dependent and -independent Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Two novel 1,4-naphthoquinone derivatives induce human gastric cancer cell apoptosis and cell cycle arrest by regulating reactive oxygen species-mediated MAPK/Akt/STAT3 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and In-vitro Evaluation of Novel Naphthoquinone Derivatives and Related Imines: Identification of New Anticancer Leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. Synthesis and Antimicrobial Evaluation of 1,4‐Naphthoquinone Derivatives as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scielo.br [scielo.br]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. scispace.com [scispace.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 14. Measurement of ROS [bio-protocol.org]

The Enduring Legacy of Naphthoquinones: A Technical Guide to Their Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naphthoquinones represent a large and diverse class of naturally occurring and synthetic compounds based on a naphthalene-dione structure. They are widely distributed in nature, being found in plants, fungi, and some animals, where they play crucial roles in various biological processes, including defense mechanisms and electron transport.[1][2] Historically, they have been utilized for centuries as dyes and in traditional medicine.[1][3] In modern science, naphthoquinones have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[4][5][6] This technical guide provides an in-depth exploration of the discovery and history of key naphthoquinone compounds, presents their biological activities with quantitative data, details relevant experimental protocols, and visualizes their mechanisms of action through signaling pathway diagrams.

A Historical Journey: The Discovery of Key Naphthoquinones

The study of naphthoquinones is a journey through the history of natural product chemistry, with key discoveries spanning over a century.

-

Lapachol (1858): One of the earliest naphthoquinones to be isolated, lapachol was discovered in 1858. It is a prominent constituent of the bark of trees from the Bignoniaceae family, such as the pink Ipê tree (Handroanthus impetiginosus).[7] Its discovery laid the groundwork for the investigation of other related compounds.

-

Lawsone (1959): The primary pigment in the leaves of the henna plant (Lawsonia inermis), lawsone (2-hydroxy-1,4-naphthoquinone), was first isolated in 1959.[1] For millennia, henna has been used as a cosmetic dye for hair and skin, a testament to the long-standing human interaction with this naphthoquinone.[8]

-

Juglone: This compound, 5-hydroxy-1,4-naphthoquinone, is famously associated with the black walnut tree (Juglans nigra). It is a classic example of an allelopathic agent, a compound produced by a plant that inhibits the growth of other nearby plants.

-

Plumbagin: Extracted primarily from the roots of plants in the Plumbago genus, plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) has been a subject of interest for its potent biological activities, particularly its anticancer properties.[1]

-

Menadione (Vitamin K3): A synthetic naphthoquinone, menadione, is a notable member of the vitamin K family. Its discovery and synthesis were pivotal in understanding the role of vitamin K in blood coagulation.[6]

-

Atovaquone: A more recent addition to the pharmacopeia, atovaquone is a synthetic hydroxy-naphthoquinone. It was developed as an antiprotozoal agent and is used in the treatment of malaria and Pneumocystis jirovecii pneumonia.[9][10] Its discovery as a STAT3 inhibitor has opened new avenues for its potential application in cancer therapy.[11][12]

Quantitative Biological Activity of Naphthoquinones

The therapeutic potential of naphthoquinones is underscored by their potent biological activities. The following tables summarize the in vitro cytotoxic and antimicrobial activities of several key compounds.

Table 1: Cytotoxic Activity (IC50) of Naphthoquinones Against Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Plumbagin | SGC-7901 | Gastric Cancer | 19.12 | [13] |

| MKN-28 | Gastric Cancer | 13.64 | [13] | |

| AGS | Gastric Cancer | 10.12 | [13] | |

| A549 | Non-small Cell Lung Cancer | 10.3 | [14] | |

| H292 | Non-small Cell Lung Cancer | 7.3 | [14] | |

| H460 | Non-small Cell Lung Cancer | 6.1 | [14] | |

| C6 | Glioblastoma | 7.7 ± 0.28 | [15] | |

| MCF-7 | Breast Cancer | 2.63 ± 0.01 (24h) | [16] | |

| Lawsone | Various | Various | See reference | [17] |

| Menadione | Multidrug-resistant Leukemia | Leukemia | 13.5 ± 3.6 | [1] |

| Parental Leukemia | Leukemia | 18 ± 2.4 | [1] | |

| C6 | Glioblastoma | 9.6 ± 0.75 | [15] | |

| SAS | Oral Cancer | 8.45 | [9] | |

| AGS | Gastric Cancer | >20 (induces apoptosis) | [18] | |

| Atovaquone | MCF-7 | Breast Cancer | 11-18 (72h) | [19] |

| SKBR3 | Breast Cancer | 11-18 (72h) | [19] | |

| HCC1806 | Breast Cancer | 11-18 (72h) | [19] | |

| 4T1 | Breast Cancer | 11-18 (72h) | [19] | |

| OVCAR-3 | Ovarian Cancer | ~10 | [20] | |

| SKOV-3 | Ovarian Cancer | ~10 | [20] | |

| ECC-1 | Endometrial Cancer | ~10 | [20] | |

| HCT-116 | Colon Cancer | ~15 | [21] |

Table 2: Minimum Inhibitory Concentration (MIC) of Naphthoquinones Against Selected Microorganisms

| Compound | Microorganism | Type | MIC (µg/mL) | Reference(s) |

| Plumbagin | Staphylococcus aureus | Gram-positive bacteria | 1.56 | [22] |

| Candida albicans | Fungus | 0.78 | [22] |

Experimental Protocols

Isolation of Lawsone from Henna (Lawsonia inermis) Leaves

This protocol describes a common method for the extraction and purification of lawsone.[2][11][23][24]

Materials:

-

Powdered henna leaves

-

n-Hexane

-

Toluene

-

Sodium hydroxide (NaOH) solution (0.2 M)

-

Hydrochloric acid (HCl) solution (0.2 M)

-

Ethyl ether (diethyl ether)

-

Magnesium sulfate (anhydrous)

-

Soxhlet apparatus

-

Rotary evaporator

-

Separating funnel

-

Filtration apparatus

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Ethanol:Ethyl acetate (1:2) developing solvent

Procedure:

-

Defatting: Add approximately 40 g of powdered henna leaves to 1 L of n-hexane and stir continuously for 6-7 days. This step removes fats and waxes.

-

Soxhlet Extraction: Filter the mixture and place the solid residue in a thimble. Perform a Soxhlet extraction for 48 hours to further remove non-polar compounds.

-

Solvent Evaporation: Evaporate the solvent from the plant material using a rotary evaporator.

-

Dissolution and Liquid-Liquid Extraction: Dissolve the residue in 100 mL of toluene and transfer to a separating funnel. Add 100 mL of 0.2 M sodium hydroxide solution, shake well, and allow the layers to separate. Collect the aqueous (lower) layer.

-

Acidification: Adjust the pH of the aqueous layer to 3.0 using 0.2 M hydrochloric acid.

-

Lawsone Extraction: Extract the acidified solution with ethyl ether. The ether layer will turn a pale yellow.

-

Washing and Drying: Wash the ether solution with 30 mL of water and then dry it over anhydrous magnesium sulfate.

-

Final Evaporation and Purification: Evaporate the ether under vacuum to yield a reddish-brown solid. Further purify the crude lawsone using thin-layer chromatography with an ethanol:ethyl acetate (1:2) solvent system.

Isolation of Juglone from Green Walnut (Juglans regia) Husks

The following outlines a general procedure for the extraction of juglone.[10][25][26]

Materials:

-

Green walnut husks

-

Chloroform or Methanol

-

Rotary evaporator

-

Filtration apparatus

-

Grinder

Procedure:

-

Sample Preparation: Dry and grind the green walnut husks to a fine powder (e.g., 50 mesh).

-

Extraction: Macerate the powdered husks in a suitable organic solvent such as chloroform or methanol. Alternatively, a microwave-assisted reflux extraction with chloroform can be employed for faster extraction.[10]

-

Filtration: Separate the solid residue from the solvent extract by filtration.

-

Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude juglone extract.

-

Purification: The crude extract can be further purified by recrystallization or column chromatography.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of naphthoquinones stem from their ability to interfere with various cellular processes. A common mechanism involves the generation of reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and subsequent cell death.[7][27][28]

General ROS-Mediated Apoptosis Pathway

Many naphthoquinones, including juglone and plumbagin, induce apoptosis in cancer cells by increasing intracellular ROS levels. This oxidative stress can trigger the intrinsic apoptotic pathway.

References

- 1. Menadione: spectrum of anticancer activity and effects on nucleotide metabolism in human neoplastic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lawsone Unleashed: A Comprehensive Review on Chemistry, Biosynthesis, and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Atovaquone exerts its anticancer effect by inhibiting Na+/K+-ATPase ion transport in canine cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Juglone in Oxidative Stress and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dl.begellhouse.com [dl.begellhouse.com]

- 9. journal.waocp.org [journal.waocp.org]

- 10. CN101906030B - Method for extracting juglone from walnut green husk residue by microwave reflux - Google Patents [patents.google.com]

- 11. journals.umt.edu.pk [journals.umt.edu.pk]

- 12. Effect of Ultrasound on Henna Leaves Drying and Extraction of Lawsone: Experimental and Modeling Study [mdpi.com]

- 13. Plumbagin inhibits cell growth and potentiates apoptosis in human gastric cancer cells in vitro through the NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Plumbagin from Plumbago Zeylanica L induces apoptosis in human non-small cell lung cancer cell lines through NF- κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of the Effect of Native 1,4-Naphthoquinones Plumbagin, Menadione, and Lawsone on Viability, Redox Status, and Mitochondrial Functions of C6 Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Atovaquone: An antiprotozoal drug, suppresses primary and resistant breast tumor growth by inhibiting HER2/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Efficacy of atovaquone on EpCAM+CD44+ HCT-116 human colon cancer stem cells under hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. sphinxsai.com [sphinxsai.com]

- 24. pakbs.org [pakbs.org]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. 1,4-Naphthoquinones: From Oxidative Damage to Cellular and Inter-Cellular Signaling [mdpi.com]

- 28. researchgate.net [researchgate.net]

Electrochemical Properties of Substituted Naphthoquinones: A Technical Guide for Researchers

An in-depth exploration of the redox chemistry, experimental methodologies, and biological relevance of substituted naphthoquinones for professionals in drug discovery and development.

Substituted naphthoquinones are a diverse class of organic compounds characterized by a naphthalene ring system fused to a quinone moiety. This structural motif is present in numerous natural products and synthetic molecules that exhibit a wide range of biological activities, including anticancer, antimicrobial, and antiparasitic properties. The biological efficacy of these compounds is intimately linked to their electrochemical behavior, particularly their ability to accept and donate electrons (redox cycling), which can lead to the generation of reactive oxygen species (ROS) and interference with cellular electron transport chains. This technical guide provides a comprehensive overview of the electrochemical properties of substituted naphthoquinones, detailing the experimental protocols used for their characterization and presenting key quantitative data to aid in the development of novel therapeutic agents.

Core Principles of Naphthoquinone Electrochemistry

The fundamental electrochemical characteristic of naphthoquinones is their ability to undergo reversible or quasi-reversible reduction reactions. The quinone moiety can accept one electron to form a semiquinone radical anion, and a subsequent electron to form a hydroquinone dianion. These electron transfer processes are central to their biological activity.[1][2] The redox potential of a naphthoquinone derivative is a critical parameter that determines its electron-accepting capability and is significantly influenced by the nature and position of substituents on the aromatic ring.

The introduction of electron-withdrawing or electron-donating groups can modulate the redox potential, thereby fine-tuning the compound's biological activity.[3] For instance, the presence of hydroxyl groups, as seen in naturally occurring naphthoquinones like juglone and plumbagin, plays a crucial role in their electrochemical behavior and subsequent biological effects.[4][5]

Quantitative Electrochemical Data of Selected Naphthoquinones

The following tables summarize the key electrochemical parameters for a selection of substituted naphthoquinones, providing a comparative basis for researchers. The data has been compiled from various studies employing cyclic voltammetry and other electrochemical techniques.

Table 1: Electrochemical Parameters of Shikonin and its Derivatives

| Compound | First Reduction Potential (Epc1, V) | Second Reduction Potential (Epc2, V) | Experimental Conditions | Reference |

| Shikonin | Varies with pH | Varies with pH | Aqueous media, glassy carbon electrode | [6] |

| Isobutyrylshikonin | - | - | Aprotic media | [7] |

| Isovalerylshikonin | - | - | Aprotic media | [7] |

Note: Specific potential values for shikonin derivatives in aprotic media were not explicitly tabulated in the source but the study highlights a dissociative electron transfer mechanism for the second reduction step of esterified compounds.[7]

Table 2: Electrochemical Data for Various Substituted 1,4-Naphthoquinones

| Compound | First Reduction Peak (V) | Second Reduction Peak (V) | Experimental Conditions | Reference |

| 2,3-dichloro-1,4-naphthoquinone (NQ) | -0.3103 | -1.1320 | DMF, 0.10 M TBAP, 100 mV s⁻¹ | [8] |

| 3-chloro-2-((4-hydroxyphenylamino)-1,4-naphthoquinone (NQ1) | Shifts to more positive values vs NQ | - | 0.1 M NaClO₄ in 96% ethanol, pH 4.0 | [1] |

| 4-((3-chloro-1,4-naphthoquinon-2-yl)amino)phenyl fluorosulfate (NQS) | Shifts to more positive values vs NQ | - | 0.1 M NaClO₄ in 96% ethanol, pH 4.0 | [1] |

| 1,4-naphthoquinone (1,4-NAQ) | Single redox couple | - | Aqueous and microemulsion media | [2] |

| 2-methyl-1,4-naphthoquinone (2-Me-1,4-NAQ) | Single redox couple | - | Aqueous and microemulsion media | [2] |

Note: The data presented is intended to show relative trends and the influence of substituents. Direct comparison of absolute values should be made with caution due to varying experimental conditions across different studies.

Key Experimental Protocols

The characterization of the electrochemical properties of substituted naphthoquinones primarily relies on voltammetric techniques. Below are detailed methodologies for the most commonly employed experiments.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a potentiodynamic electrochemical measurement technique used to investigate the reduction and oxidation processes of molecular species.

Objective: To determine the redox potentials and reversibility of electron transfer reactions of substituted naphthoquinones.

Methodology:

-

Preparation of the Electrolyte Solution: A supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate (TBAP) or 0.1 M NaClO₄) is dissolved in a suitable solvent (e.g., dimethylformamide (DMF), acetonitrile, or an aqueous buffer).[1][8] The choice of solvent depends on the solubility of the naphthoquinone derivative and the desired potential window.

-

Working Electrode Preparation: A glassy carbon electrode (GCE), platinum electrode, or a modified electrode such as an impregnated graphite electrode (IMGE) is polished to a mirror finish using alumina slurry, followed by sonication in a suitable solvent to remove any residual abrasive particles.[1][6]

-

Electrochemical Cell Setup: A three-electrode system is assembled in an electrochemical cell containing the electrolyte solution. This consists of the working electrode, a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Analyte Introduction: A known concentration of the substituted naphthoquinone is added to the electrolyte solution. The solution is then purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can interfere with the measurements.[6]

-

Voltammetric Scan: The potential of the working electrode is swept linearly from an initial potential to a final potential and then back to the initial potential at a specific scan rate (e.g., 100 mV/s). The resulting current is measured as a function of the applied potential.

-

Data Analysis: The cyclic voltammogram (a plot of current vs. potential) is analyzed to determine the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa), peak currents (ipc and ipa), and the peak separation (ΔEp = Epa - Epc). The reversibility of the redox process can be assessed from the peak separation and the ratio of the peak currents.

Differential Pulse Voltammetry (DPV)

Differential pulse voltammetry is a more sensitive technique than cyclic voltammetry and is often used for quantitative analysis and for resolving overlapping electrochemical signals.

Objective: To obtain higher resolution and sensitivity in the determination of reduction potentials.

Methodology:

-

The electrochemical cell and solution are prepared in the same manner as for cyclic voltammetry.

-

In DPV, the potential is scanned with a series of small pulses superimposed on a linearly increasing potential ramp. The current is measured just before each pulse and at the end of each pulse.

-

The difference in current is plotted against the potential. This results in a peak-shaped output where the peak potential is related to the half-wave potential and the peak height is proportional to the concentration of the analyte.

Signaling Pathways and Logical Relationships

The electrochemical properties of substituted naphthoquinones are the foundation of their interactions with biological systems. Their ability to undergo redox cycling and generate ROS can trigger various cellular signaling pathways, leading to outcomes such as apoptosis, necroptosis, and inhibition of cell proliferation.

Caption: Interaction of naphthoquinones with cellular pathways.

Many naphthoquinones, such as shikonin, are known to induce necroptosis, a form of programmed necrosis, in cancer cells.[6] This is often linked to the inhibition of specific enzymes like pyruvate kinase M2 (PKM2).[6] The general workflow for investigating the electrochemical properties and their link to biological activity is depicted below.

Caption: Workflow for naphthoquinone drug discovery.

Conclusion

The electrochemical properties of substituted naphthoquinones are a cornerstone of their biological activity and a critical area of study for the development of new therapeutic agents. By understanding and manipulating the redox potentials through synthetic modifications, researchers can design novel compounds with enhanced efficacy and selectivity. The methodologies and data presented in this guide serve as a valuable resource for scientists and professionals in the field of drug discovery, providing a foundation for the rational design and evaluation of next-generation naphthoquinone-based drugs. The continued exploration of the structure-electrochemistry-activity relationships will undoubtedly pave the way for new and effective treatments for a variety of diseases.

References

- 1. Synthesis of New 1,4-Naphthoquinone Fluorosulfate Derivatives and the Study of Their Biological and Electrochemical Properties [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship studies on naphthoquinone analogs. The search for new herbicides based on natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of juglone and lawsone on oxidative stress in maize coleoptile cells treated with IAA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Resource efficiency and environmental impact of juglone in Pericarpium Juglandis: A review [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Electrochemical and theoretical analysis of the reactivity of shikonin derivatives: dissociative electron transfer in esterified compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacology of 1,4-Naphthoquinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Naphthoquinones are a class of organic compounds derived from naphthalene, characterized by a 1,4-dicarbonyl structure on a fused benzene ring.[1][2] Widely distributed in nature, particularly in plants, fungi, and bacteria, these compounds form the core structure of many natural products like juglone, lawsone, plumbagin, and vitamins K.[3][4][5][6] Synthetic derivatives have also been extensively explored, expanding their structural diversity and pharmacological profile.[2][3][7][8] The significant interest in 1,4-naphthoquinones stems from their broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antiparasitic effects.[9][10][11] Their primary mechanisms of action are rooted in their redox-active nature, enabling them to undergo redox cycling to generate reactive oxygen species (ROS), act as alkylating agents, and interact with crucial biological macromolecules like enzymes and DNA.[1][3][12] This guide provides an in-depth exploration of the core pharmacology of 1,4-naphthoquinones, detailing their mechanisms of action, modulation of key cellular signaling pathways, therapeutic applications with quantitative efficacy data, and associated toxicological profiles. It also includes standardized protocols for key experimental assays and visual diagrams of critical pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Core Pharmacological Mechanisms of Action